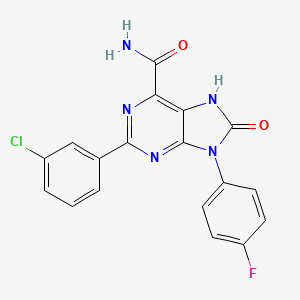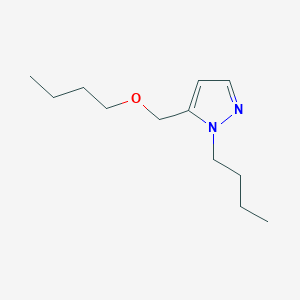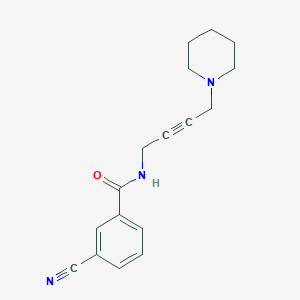
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is an organic compound that features a benzamide core with a cyano group and a piperidinyl butynyl substituent
Mechanism of Action
Target of Action
The primary target of the compound 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is the nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
This compound acts as an inverse agonist of the RORC2 receptor . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . It also shows selectivity against the related RORA and RORB receptor isoforms .
Biochemical Pathways
The interaction of this compound with RORC2 affects the IL-17 production pathway . IL-17 is a pro-inflammatory cytokine that plays a crucial role in autoimmune diseases. By inhibiting IL-17 production, the compound can potentially alleviate the symptoms of these diseases .
Pharmacokinetics
The compound this compound demonstrates good metabolic stability and oral bioavailability . This means that the compound can be effectively absorbed and utilized by the body when administered orally .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of IL-17 levels and the alleviation of skin inflammation in a preclinical in vivo animal model . This suggests that the compound could potentially be used to treat autoimmune diseases characterized by overproduction of IL-17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves the following steps:
Formation of the but-2-yn-1-yl intermediate: This can be achieved by reacting 4-piperidin-1-ylbut-2-yne with an appropriate base.
Coupling with benzamide: The intermediate is then coupled with benzamide in the presence of a suitable catalyst, such as palladium or copper, under controlled conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or the alkyne moiety.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Scientific Research Applications
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(4-(morpholin-1-yl)but-2-yn-1-yl)benzamide: Similar structure but with a morpholine ring instead of piperidine.
3-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring can influence its binding affinity and selectivity towards certain biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-cyano-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-15-7-6-8-16(13-15)17(21)19-9-2-5-12-20-10-3-1-4-11-20/h6-8,13H,1,3-4,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZPHSBIAKNPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
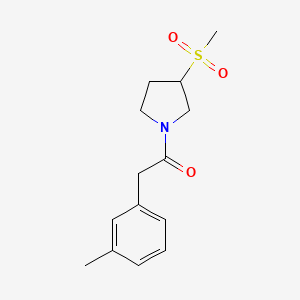
![8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571293.png)
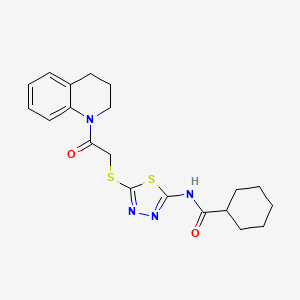
![2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B2571295.png)
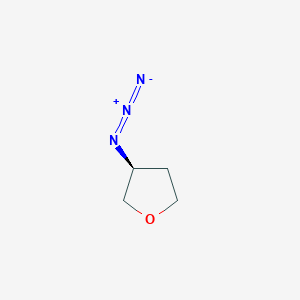
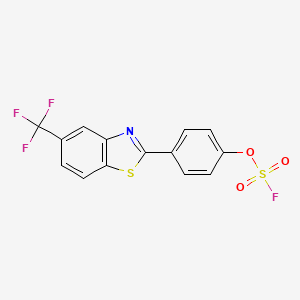
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2571305.png)
![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride](/img/structure/B2571306.png)

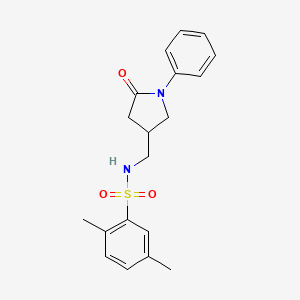
![2-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B2571311.png)

